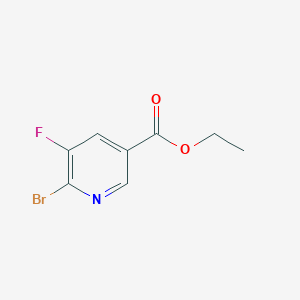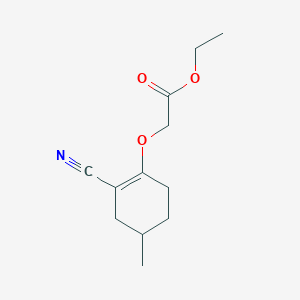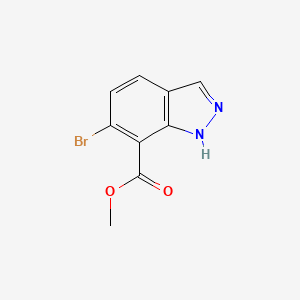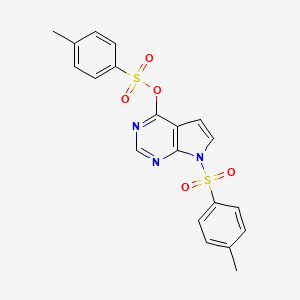
Tofacitinib impurity 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tofacitinib impurity 22 is a chemical compound related to tofacitinib, a Janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis. Impurities in pharmaceutical compounds like tofacitinib are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the many impurities that can be formed during the synthesis or degradation of tofacitinib.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 22 involves several steps. One method includes dissolving N-methyl-N-((3R,4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in an organic solvent. This solution is then catalyzed by an acid-binding agent to react with methyl 3-chloro-3-oxopropanoate, forming methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. This intermediate is then dissolved in another organic solvent, and an alkaline reagent is added to adjust the pH to acidic conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as acetylation, reduction, and ammoniation, followed by purification techniques like crystallization and chromatography to isolate the impurity .
Analyse Chemischer Reaktionen
Types of Reactions
Tofacitinib impurity 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Acid-binding agents, alkaline reagents
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, such as methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate and its derivatives .
Wissenschaftliche Forschungsanwendungen
Tofacitinib impurity 22 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of tofacitinib.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofacitinib.
Industry: Utilized in the development and optimization of synthetic routes for tofacitinib production
Wirkmechanismus
The mechanism of action of tofacitinib impurity 22 is closely related to that of tofacitinib. Tofacitinib is a Janus kinase inhibitor that blocks the signaling pathways of various cytokines, including interleukins-2, -4, -7, -9, -15, and -21. This inhibition modulates immune responses and reduces inflammation. This compound may also interact with these pathways, although its specific effects and molecular targets are less well-defined .
Vergleich Mit ähnlichen Verbindungen
Tofacitinib impurity 22 can be compared with other similar compounds, such as:
Tofacitinib impurity 42: Another impurity related to tofacitinib with a similar structure but different functional groups.
Tofacitinib impurity 34: A related compound with variations in the piperidine ring structure.
Tofacitinib impurity 62: A citrate salt form of a tofacitinib impurity with distinct chemical properties.
These compounds share similarities in their chemical structures and synthetic routes but differ in their specific functional groups and biological activities. This compound is unique in its specific formation pathway and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
2250243-22-0 |
|---|---|
Molekularformel |
C20H17N3O5S2 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17N3O5S2/c1-14-3-7-16(8-4-14)29(24,25)23-12-11-18-19(23)21-13-22-20(18)28-30(26,27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI-Schlüssel |
OANRVXOMNQRZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3OS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


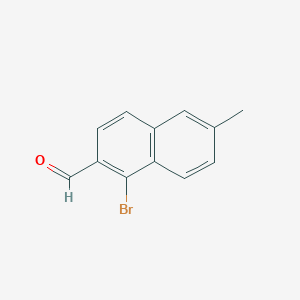
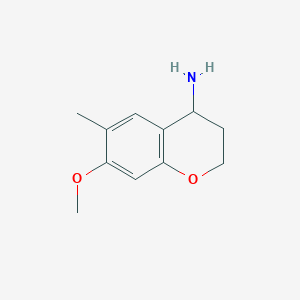
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)

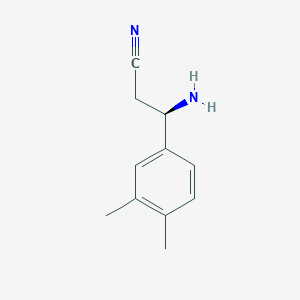
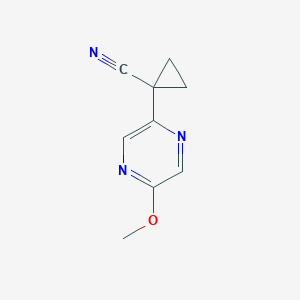
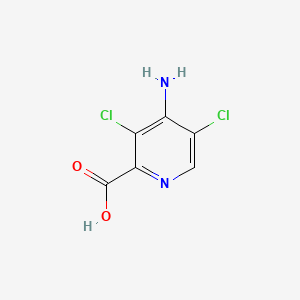
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
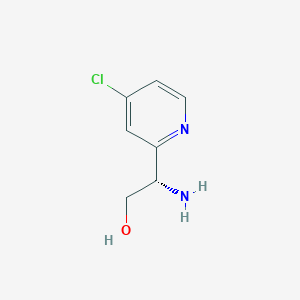
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
